N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-5-25(6-2)16-11-12-18(14(3)13-16)24-22(27)21(26)20-15(4)23-19-10-8-7-9-17(19)20/h7-13,23H,5-6H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYMJDVRKDIKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common method includes the coupling of an indole derivative with an amide precursor under specific conditions. For instance, the reaction may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent.
Biology: The compound’s interaction with biological targets, such as enzymes or receptors, is of interest for drug development.
Industry: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action for N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-hydroxybutan-2-yl]ethanimidic acid
Uniqueness
N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structural features, such as the combination of diethylamino and indole groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₂₉H₃₀N₂O₂
- Molecular Weight : 446.57 g/mol
This compound features a diethylamino group, a methylphenyl moiety, and an indole derivative, which contribute to its biological properties.
Research has indicated that compounds similar to this compound may exert their effects through several mechanisms:
- Tubulin Polymerization Inhibition : Analogous compounds have shown the ability to inhibit tubulin polymerization, a critical process for cell division. This mechanism is particularly relevant in cancer therapeutics where disrupting mitosis can lead to apoptosis in rapidly dividing tumor cells .
- Cell Cycle Arrest : Studies have demonstrated that related compounds induce cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .
- Induction of Apoptosis : The compound has been associated with the induction of apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
In Vitro Studies
A series of in vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Tubulin polymerization inhibition |
| MCF-7 | 0.34 | Cell cycle arrest |
| HT-29 | 0.86 | Induction of apoptosis |
These results indicate that the compound exhibits potent activity against these cell lines, particularly in the MCF-7 breast cancer model .
Case Studies
In a recent study focusing on the synthesis and bioactivity evaluation of indole derivatives, this compound was highlighted for its promising results in inhibiting tumor growth by targeting microtubule dynamics . The study emphasized its potential as a lead compound for further development into a therapeutic agent for cancer treatment.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Efficacy : Animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
- Mechanistic Studies : Detailed mechanistic studies should be conducted to fully elucidate how this compound interacts with cellular pathways involved in cancer progression.
- Structure-Activity Relationship (SAR) : Investigating the SAR could lead to the optimization of this compound and the development of more potent analogs.
Q & A
Basic: What synthetic strategies are typically employed to prepare derivatives of N-(diethylamino-substituted phenyl)-2-(indol-3-yl)-2-oxoacetamide?
Methodological Answer:
The synthesis of such compounds often involves coupling indole derivatives with activated carbonyl intermediates. A common approach includes:
- Step 1: Preparation of the indole-3-yl-2-oxoacetyl chloride via reaction of indole derivatives with oxalyl chloride under anhydrous conditions .
- Step 2: Amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) with diethylamino-substituted aniline derivatives in dichloromethane or DMF. Triethylamine is often added to scavenge HCl .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methylene chloride/hexane mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
